
Ethyl2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound characterized by its thiazole ring and cyano group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-cyano-1,3-thiazol-4-yl as the core structure.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is used as an intermediate in the synthesis of more complex molecules.
Catalyst Development: It can be used in the development of catalysts for various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.
Drug Development:
Medicine:
Pharmaceuticals: The compound may be used in the formulation of pharmaceuticals for treating various diseases.
Research: It is used in research to study the effects of thiazole derivatives on biological systems.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Material Science:
Wirkmechanismus
The mechanism by which Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)acetate: This compound lacks the difluoro group present in Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)propionate: This compound has a different ester group compared to the difluoroacetate.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)butyrate: This compound has a longer carbon chain in the ester group.
Uniqueness: Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of the difluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. This difluoro group can enhance the compound's reactivity and binding affinity to biological targets.
Eigenschaften
Molekularformel |
C8H6F2N2O2S |
|---|---|
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6F2N2O2S/c1-2-14-7(13)8(9,10)5-4-15-6(3-11)12-5/h4H,2H2,1H3 |
InChI-Schlüssel |
GBEWRSOCXSUAAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CSC(=N1)C#N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



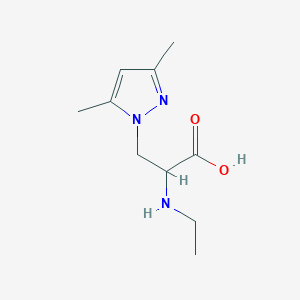
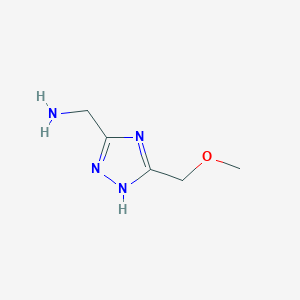
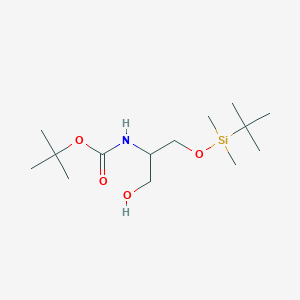
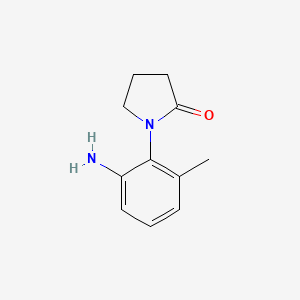
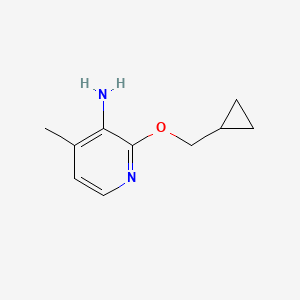


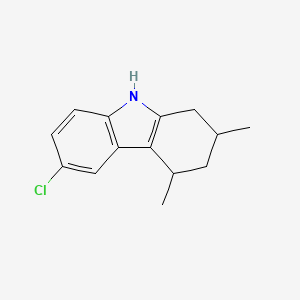

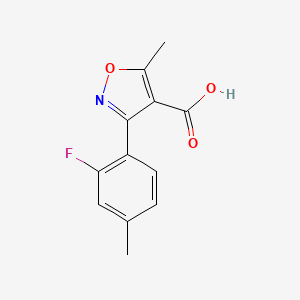
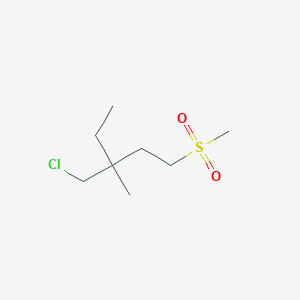
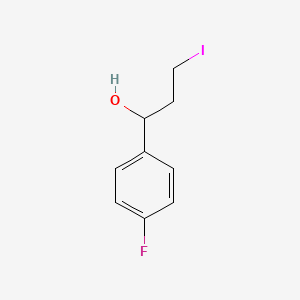
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
